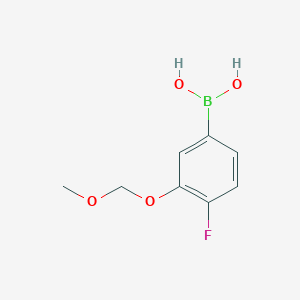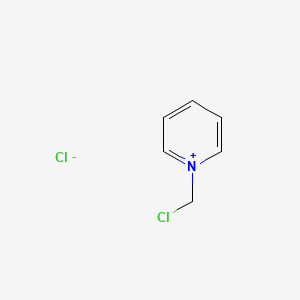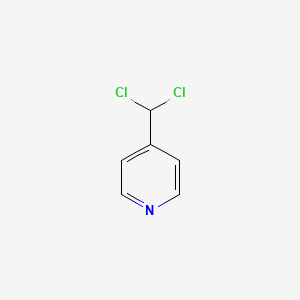
3-(Fluoromethyl)fluorobenzene
Übersicht
Beschreibung
3-(Fluoromethyl)fluorobenzene is an organic compound with the molecular formula C7H6F2 It is a derivative of benzene, where two hydrogen atoms are replaced by fluorine atoms, one on the methyl group and one on the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Fluoromethyl)fluorobenzene typically involves the fluorination of methylbenzene (toluene) derivatives. One common method is the Balz-Schiemann reaction, where aniline derivatives are diazotized and then treated with fluoroboric acid to yield the corresponding fluorobenzene . Another method involves the direct fluorination of methylbenzene using elemental fluorine or other fluorinating agents under controlled conditions .
Industrial Production Methods: Industrial production of this compound often employs catalytic fluorination processes. Chromium-based catalysts are commonly used for the fluorination of aromatic compounds, providing high yields and selectivity . The reaction conditions typically involve elevated temperatures and pressures to facilitate the fluorination process.
Analyse Chemischer Reaktionen
Types of Reactions: 3-(Fluoromethyl)fluorobenzene undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms on the benzene ring can be substituted by other nucleophiles under appropriate conditions.
Oxidation Reactions: The methyl group can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction Reactions: The compound can be reduced to form fluorinated hydrocarbons.
Common Reagents and Conditions:
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon or lithium aluminum hydride.
Major Products:
Substitution: Formation of substituted fluorobenzenes.
Oxidation: Formation of fluorinated carboxylic acids or aldehydes.
Reduction: Formation of fluorinated hydrocarbons.
Wissenschaftliche Forschungsanwendungen
3-(Fluoromethyl)fluorobenzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated organic compounds.
Biology: Studied for its potential interactions with biological molecules and its effects on biological systems.
Wirkmechanismus
The mechanism of action of 3-(Fluoromethyl)fluorobenzene involves its interaction with various molecular targets. The presence of fluorine atoms can significantly alter the compound’s electronic properties, affecting its reactivity and interactions with other molecules. Fluorine’s high electronegativity can influence the compound’s binding affinity to enzymes and receptors, potentially leading to unique biological effects .
Vergleich Mit ähnlichen Verbindungen
Fluorobenzene: A simpler fluorinated benzene derivative with a single fluorine atom.
3-Fluorotoluene: Similar structure but with only one fluorine atom on the benzene ring.
1,2-Difluorobenzene: Another difluorinated benzene derivative with fluorine atoms in different positions.
Uniqueness: 3-(Fluoromethyl)fluorobenzene is unique due to the specific positioning of the fluorine atoms, which can lead to distinct chemical and physical properties compared to other fluorinated benzene derivatives.
Eigenschaften
IUPAC Name |
1-fluoro-3-(fluoromethyl)benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F2/c8-5-6-2-1-3-7(9)4-6/h1-4H,5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXFAKYKJDDMEGJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)CF | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Fluoro-4-[(1H-imidazol-1-yl)methyl]benzonitrile](/img/structure/B3349544.png)

![4-Methyl-3,7-dihydrofuro[2,3-b]pyridin-6(2h)-one](/img/structure/B3349561.png)

![6,7,8,9,10,11-Hexahydro-5h-cycloocta[b]indol-4-amine](/img/structure/B3349574.png)



![2-Methyl-4h-pyrazolo[1,5-a]benzimidazole](/img/structure/B3349590.png)





